ethyl 6-({[(1-ethyl-1H-pyrazol-5-yl)methyl](methyl)amino}methyl)-4-[4-methoxy-3-(methoxymethyl)phenyl]-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
ETHYL 6-{[(1-ETHYL-1H-PYRAZOL-5-YL)METHYLAMINO]METHYL}-4-[4-METHOXY-3-(METHOXYMETHYL)PHENYL]-2-OXO-1,2,3,4-TETRAHYDRO-5-PYRIMIDINECARBOXYLATE is a complex organic compound that features a pyrazole ring, a methoxymethyl phenyl group, and a tetrahydropyrimidinecarboxylate moiety
Preparation Methods
The synthesis of ETHYL 6-{[(1-ETHYL-1H-PYRAZOL-5-YL)METHYLAMINO]METHYL}-4-[4-METHOXY-3-(METHOXYMETHYL)PHENYL]-2-OXO-1,2,3,4-TETRAHYDRO-5-PYRIMIDINECARBOXYLATE typically involves multi-step organic reactionsThe final step often involves the formation of the tetrahydropyrimidinecarboxylate moiety under specific reaction conditions such as the use of catalysts and controlled temperatures .
Chemical Reactions Analysis
This compound can undergo various chemical reactions, including:
Oxidation: It can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can yield different reduced forms of the compound.
Substitution: The compound can participate in substitution reactions where functional groups are replaced by other groups. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various catalysts for substitution reactions
Scientific Research Applications
ETHYL 6-{[(1-ETHYL-1H-PYRAZOL-5-YL)METHYLAMINO]METHYL}-4-[4-METHOXY-3-(METHOXYMETHYL)PHENYL]-2-OXO-1,2,3,4-TETRAHYDRO-5-PYRIMIDINECARBOXYLATE has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex molecules.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials with specific properties
Mechanism of Action
The mechanism of action of this compound involves its interaction with specific molecular targets, such as enzymes or receptors. The pyrazole ring and the methoxymethyl phenyl group play crucial roles in binding to these targets, leading to the modulation of biological pathways. The exact pathways and molecular targets can vary depending on the specific application and the biological system involved .
Comparison with Similar Compounds
Similar compounds include other pyrazole derivatives and tetrahydropyrimidinecarboxylates. Compared to these compounds, ETHYL 6-{[(1-ETHYL-1H-PYRAZOL-5-YL)METHYLAMINO]METHYL}-4-[4-METHOXY-3-(METHOXYMETHYL)PHENYL]-2-OXO-1,2,3,4-TETRAHYDRO-5-PYRIMIDINECARBOXYLATE is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Similar compounds include:
- 5-Amino-3-methyl-1-phenylpyrazole
- Pyrazolo[1,5-a]pyrimidines
- Indole derivatives .
Properties
Molecular Formula |
C24H33N5O5 |
---|---|
Molecular Weight |
471.5 g/mol |
IUPAC Name |
ethyl 6-[[(2-ethylpyrazol-3-yl)methyl-methylamino]methyl]-4-[4-methoxy-3-(methoxymethyl)phenyl]-2-oxo-3,4-dihydro-1H-pyrimidine-5-carboxylate |
InChI |
InChI=1S/C24H33N5O5/c1-6-29-18(10-11-25-29)13-28(3)14-19-21(23(30)34-7-2)22(27-24(31)26-19)16-8-9-20(33-5)17(12-16)15-32-4/h8-12,22H,6-7,13-15H2,1-5H3,(H2,26,27,31) |
InChI Key |
FIGHXWCUNVDMMV-UHFFFAOYSA-N |
Canonical SMILES |
CCN1C(=CC=N1)CN(C)CC2=C(C(NC(=O)N2)C3=CC(=C(C=C3)OC)COC)C(=O)OCC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.